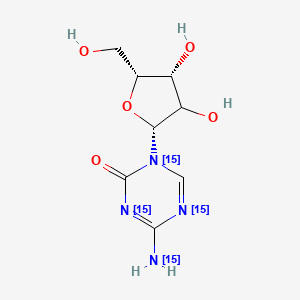
Azacitidine-15N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azacitidine-15N4 is a pyrimidine nucleoside analog, specifically a labeled form of azacitidine where four nitrogen atoms are replaced with the isotope nitrogen-15. Azacitidine itself was first synthesized in the 1960s and has been widely studied for its antineoplastic properties, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azacitidine-15N4 can be synthesized through a multi-step chemical process. The synthesis typically involves the incorporation of nitrogen-15 into the pyrimidine ring. One common method is to start with a nitrogen-15 labeled precursor and then perform a series of reactions to form the final this compound compound. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the correct incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as liquid chromatography and mass spectrometry are used to monitor the synthesis and confirm the incorporation of nitrogen-15 .
Analyse Chemischer Reaktionen
Types of Reactions
Azacitidine-15N4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxide, while substitution reactions can produce various this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Azacitidine-15N4 has a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in studies involving nucleoside analogs and their interactions.
Biology: Researchers use this compound to study DNA and RNA methylation processes.
Medicine: It is employed in the development of new therapeutic agents for cancer treatment.
Industry: This compound is used in the production of labeled compounds for various industrial applications
Wirkmechanismus
Azacitidine-15N4 exerts its effects primarily through two mechanisms:
Incorporation into RNA and DNA: It disrupts RNA metabolism and inhibits protein and DNA synthesis by incorporating itself into RNA and DNA.
Inhibition of DNA Methyltransferase: It inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decitabine: Another pyrimidine nucleoside analog with similar hypomethylating properties.
Cytarabine: A nucleoside analog used in the treatment of various cancers.
Gemcitabine: A nucleoside analog with antineoplastic activity
Uniqueness
Azacitidine-15N4 is unique due to its labeled nitrogen-15 atoms, which make it particularly useful in research involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in biological systems .
Eigenschaften
Molekularformel |
C8H12N4O5 |
|---|---|
Molekulargewicht |
248.18 g/mol |
IUPAC-Name |
4-(15N)azanyl-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5?,6-/m1/s1/i9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
NMUSYJAQQFHJEW-IKCHUYMGSA-N |
Isomerische SMILES |
C1=[15N]C(=[15N]C(=O)[15N]1[C@H]2C([C@H]([C@H](O2)CO)O)O)[15NH2] |
Kanonische SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


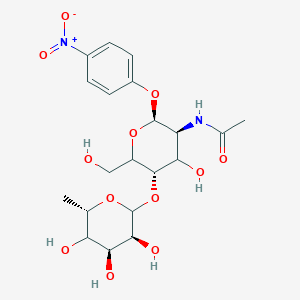
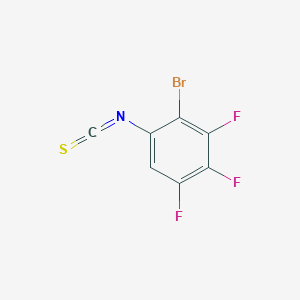

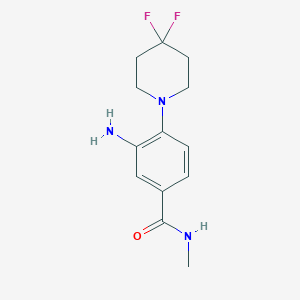

![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
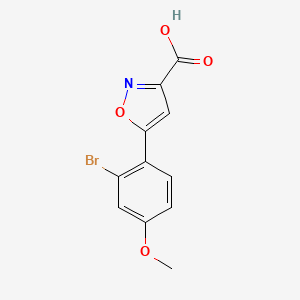
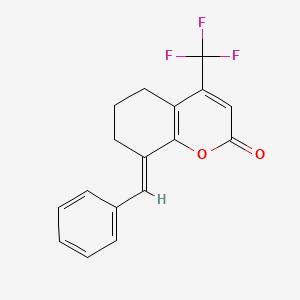

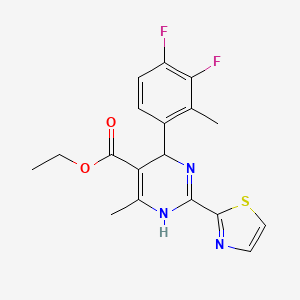

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)
